ヘマテイン

概要

説明

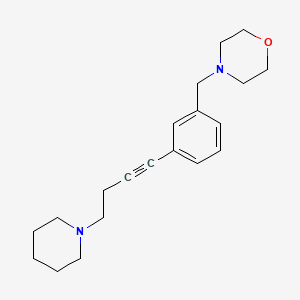

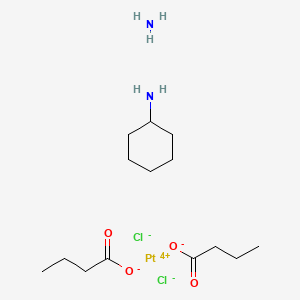

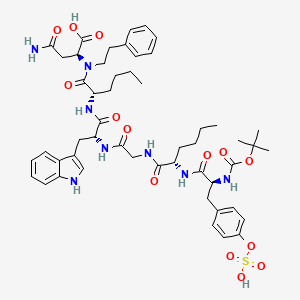

ヘマテインは、ログウッド(Haematoxylum campechianum)の心材から抽出された天然色素であるヘマトキシリンの酸化誘導体です。主に生物学的染色、特に組織学や細胞学において、細胞構造を強調するために使用されます。 ヘマテインは、ヘモグロビンの分解によって生成される鉄を含む茶色から黒色の色素であるヘマチンと混同しないでください .

科学的研究の応用

ヘマテインは、科学研究において幅広い用途があります。

組織学および細胞学: ヘマテインは、金属イオンと組み合わせて、細胞核およびその他の細胞構造を染色するために使用されます。

病理学: ヘマテインは、組織形態を検査し、病気を診断するために広く使用されているヘマトキシリンとエオシン(H&E)染色法の主要な成分です.

作用機序

ヘマテインの染色メカニズムには、金属イオンとの錯体の形成が含まれ、その後、特定の細胞成分に結合します。

類似の化合物:

ヘマテインの独自性: ヘマテインは、特にアルミニウムなど、さまざまな金属イオンと安定な錯体を形成する能力があり、細胞構造の染色に非常に効果的です。 生物学的染色アプリケーションにおけるその汎用性と信頼性は、他の類似の化合物とは異なります .

生化学分析

Biochemical Properties

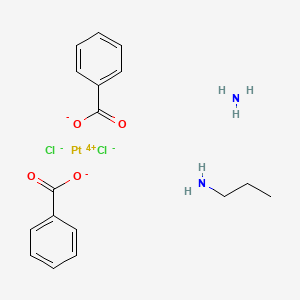

Hematein is relatively colorless and without further modifications has little or no value as a biological stain . To produce a functional dye, hematoxylin is oxidized to hematein and subsequently is bound to one of several metal ions including aluminum (Al +3 ), iron (Fe +3) and chromium (Cr +3) . A metallic ion bound to a dye that is involved in the binding of the dye to tissue is referred to as a mordant .

Cellular Effects

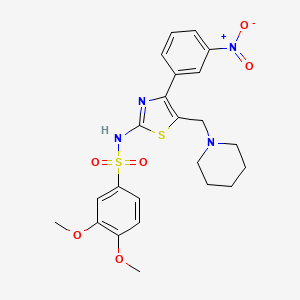

The value of Hematein lies in the capacity of aluminum hematoxylin solutions to stain the chromatin of cell nuclei . The changes in chromatin patterns together with alterations of nuclear size and shape that are revealed with hematoxylin stains remain key diagnostic markers in the evaluation of pathological changes .

Molecular Mechanism

Hematein-Al complexes bind to nuclear molecules that have been proposed to include basic (positively charged) proteins such as histones as well as deoxyribonucleic acid (DNA) .

Temporal Effects in Laboratory Settings

The stability of Hematein is influenced by the oxidation process. Several older formulations such as Delafield’s and Ehrlich’s rely on atmospheric oxygen for oxidation . In these formulations, hematoxylin and aluminum salts are stored in loosely capped or cotton plugged bottles to facilitate oxidation .

Metabolic Pathways

Hematein is involved in the metabolic pathway of the staining process, where it binds to metallic ions to form a functional dye .

Transport and Distribution

The transport and distribution of Hematein within cells and tissues are facilitated by its binding to metallic ions .

Subcellular Localization

Hematein is localized in the cell nucleus where it binds to the chromatin .

準備方法

合成経路と反応条件: ヘマテインは、ヘマトキシリンの酸化によって生成されます。この酸化は、さまざまな方法で達成できます。

工業生産方法: 工業的環境では、生物学的染色アプリケーションにおけるヘマテインの需要を満たすために、化学酸化剤を使用して酸化プロセスを加速することがよくあります。 ヨウ素酸ナトリウムの使用は、その効率性と信頼性から好まれています .

反応の種類:

一般的な試薬と条件:

酸化剤: ヨウ素酸ナトリウム、大気中の酸素。

金属イオン: アルミニウム(Al^3+)、鉄(Fe^3+)、クロム(Cr^3+)。

主要な製品:

アルミニウム-ヘマテイン錯体: 細胞核のルーチン染色に使用されます。

鉄-ヘマテイン錯体: 非常に濃い青色または黒色の染色を生成します.

類似化合物との比較

Haematoxylin: The precursor to hematein, used in its oxidized form for staining.

Brazilein: Another natural dye similar to hematein, derived from the brazilwood tree.

Uniqueness of Hematein: Hematein’s ability to form stable complexes with various metal ions, particularly aluminum, makes it highly effective for staining cellular structures. Its versatility and reliability in biological staining applications set it apart from other similar compounds .

特性

IUPAC Name |

4,6a,9,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,18-21H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNSUZPWERIYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C(=C4OCC31O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874767 | |

| Record name | Hematein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-25-2 | |

| Record name | Hematein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMATEIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[b]indeno[1,2-d]pyran-9(6H)-one, 6a,7-dihydro-3,4,6a,10-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hematein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6a,7-dihydro-3,4,6a,10-tetrahydroxybenz[b]indeno[1,2-d]pyran-9(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88Q1SYD10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

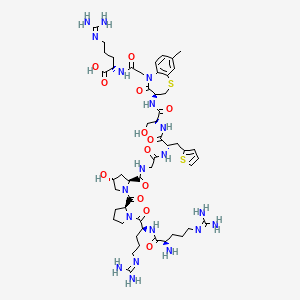

A: Hematein, in conjunction with metal ions like aluminum, primarily targets chromatin within the nucleus, resulting in the characteristic blue staining of nuclei in histological sections. [] While DNA is considered the main target, the exact nature of the dye-chromatin complex and whether it involves direct interaction with DNA or associated proteins is still debated. []

A: The formation of chelates between hematein and metal ions, such as aluminum or iron, is crucial for its staining ability. [, ] These chelates can bind to tissues through a combination of hydrogen bonding from hematein and ionic bonding from the metal ion. This mordant staining can provide specificity, with chromium hematoxylin targeting strong acids and zirconyl hematoxylin showing selectivity for acidic mucins. []

A: Research suggests that hematein can inhibit Casein Kinase II (CK2), an enzyme implicated in cancer cell growth. [] It also demonstrates anti-inflammatory properties by reducing reactive oxygen species generation and suppressing NF-κB activation. [] This inhibition of NF-κB has been linked to the downregulation of VCAM-1 expression, potentially impacting atherosclerosis. []

ANone: Hematein has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol.

A: Raman and 27Al NMR spectroscopies are valuable tools for characterizing hematein and its complexes with metals like aluminum. [] These techniques provide insights into the coordination chemistry, revealing that hematein coordinates to Al(III) through its carbonyl and hydroxyl groups, with possible involvement of the aromatic rings. []

A: Research has explored the use of hematein as a redox-active probe in amperometric biosensors for penicillin detection. [] The principle relies on hematein's pH sensitivity. Changes in local pH, resulting from penicillin hydrolysis by immobilized penicillinase, alter hematein's electrochemical behavior, leading to detectable current changes proportional to penicillin concentration. []

ANone: The provided research papers primarily focus on hematein's use as a stain and its biological activities. There is limited information available regarding its catalytic properties or applications in catalysis.

A: Yes, molecular docking studies have been employed to investigate the binding of hematein and its analogs to specific protein targets, such as Barrier-to-Autointegration Factor 1 (BAF1). [] These simulations help predict binding affinities and provide insights into potential mechanisms of action. []

A: Molecular docking studies suggest that the oxidation state of hematein and its analogs significantly impacts their binding affinity to BAF1. Oxidized forms, like hematein and brazilein, exhibit stronger binding compared to their reduced counterparts, hematoxylin and brazilin, respectively. [] The presence and position of hydroxyl groups also contribute to the binding interactions and overall affinity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)

![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B1672978.png)

![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)

![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)